Cas no 93939-96-9 (Phosphonic acid,[[(phosphonomethyl)imino]bis[2,1-ethanediyl[(phosphonomethyl)imino]-2,1-ethanediylnitrilobis(methylene)]]tetrakis-,heptaammonium salt (9CI))

Phosphonic acid,[[(phosphonomethyl)imino]bis[2,1-ethanediyl[(phosphonomethyl)imino]-2,1-ethanediylnitrilobis(methylene)]]tetrakis-,heptaammonium salt (9CI) structure
93939-96-9 structure
Product Name:Phosphonic acid,[[(phosphonomethyl)imino]bis[2,1-ethanediyl[(phosphonomethyl)imino]-2,1-ethanediylnitrilobis(methylene)]]tetrakis-,heptaammonium salt (9CI)
CAS No:93939-96-9
MF:C15H65N12O21P7
MW:966.560728788376
CID:804206
PubChem ID:56844016
Update Time:2025-04-19

Phosphonic acid,[[(phosphonomethyl)imino]bis[2,1-ethanediyl[(phosphonomethyl)imino]-2,1-ethanediylnitrilobis(methylene)]]tetrakis-,heptaammonium salt (9CI) Chemical and Physical Properties

Names and Identifiers

    • Phosphonic acid,[[(phosphonomethyl)imino]bis[2,1-ethanediyl[(phosphonomethyl)imino]-2,1-ethanediylnitrilobis(methylene)]]tetrakis-,heptaammonium salt (9CI)
    • heptaammonium heptahydrogen [[(phosphonatomethyl)imino]bis[ethane-2,1-diyl[(phosphonatomethyl)imino]ethane-2,1-diylnitrilobis(methylene)]]tetrakisphosphonate
    • heptaazanium,N'-[2-[bis(phosphonatomethyl)amino]ethyl]-N-[2-[2-[bis(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]ethyl]-N,N'-bis(phosphonatomethyl)ethane-1,2-diamine,hydron
    • EINECS 300-387-9
    • 93939-96-9
    • Phosphonic acid, (((phosphonomethyl)imino)bis(2,1-ethanediyl((phosphonomethyl)imino)-2,1-ethanediylnitrilobis(methylene)))tetrakis-, heptaammonium salt
    • Heptaammonium (((phosphonatomethyl)imino)bis(ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate
    • Inchi: 1S/C15H44N5O21P7.7H3N/c21-42(22,23)9-16(1-3-17(10-43(24,25)26)5-7-19(12-45(30,31)32)13-46(33,34)35)2-4-18(11-44(27,28)29)6-8-20(14-47(36,37)38)15-48(39,40)41;;;;;;;/h1-15H2,(H2,21,22,23)(H2,24,25,26)(H2,27,28,29)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38)(H2,39,40,41);7*1H3
    • InChI Key: PYRZSXLCOVQQBH-UHFFFAOYSA-N
    • SMILES: P(CN(CCN(CP(=O)([O-])[O-])CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CCN(CP(=O)([O-])[O-])CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[H+].[H+].[H+].[H+].[H+].[H+].[H+]

Computed Properties

  • Exact Mass: 631.55396
  • Monoisotopic Mass: 631.55396
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 45
  • Rotatable Bond Count: 34
  • Complexity: 761
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.1

Experimental Properties

  • PSA: 510.26000
  • LogP: -1.28990
Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent